optimizing YCH2823 concentration for in vitro studies

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Compound of Interest		
Compound Name:	YCH2823	
Cat. No.:	B12363048	Get Quote

Technical Support Center: YCH2823

Welcome to the technical support center for **YCH2823**. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists optimize the use of **YCH2823** in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is YCH2823 and what is its primary mechanism of action?

YCH2823 is a novel, potent, and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3][4] Its mechanism of action involves direct interaction with the catalytic domain of USP7, which blocks the enzyme's deubiquitinating activity.[1][2] This inhibition leads to the stabilization and increased expression of key tumor suppressor proteins, p53 and p21, ultimately resulting in cell cycle arrest at the G1 phase and the induction of apoptosis.[1][2]

Q2: What is the recommended starting concentration range for YCH2823 in cell-based assays?

The optimal concentration of **YCH2823** is highly dependent on the cell line being studied. Based on published data, a good starting point for a dose-response experiment is a range from 1 nM to 10 μ M. The half-maximal inhibitory concentration (IC50) for **YCH2823**'s enzymatic activity is 49.6 nM.[2][3][4] However, cellular IC50 values can vary significantly. For example, the IC50 is 8.43 nM in CHP-212 cells and 102.4 nM in MM.1S cells.[4]



Q3: How should I prepare and store YCH2823 stock solutions?

YCH2823 is soluble in DMSO, with a recommended maximum stock concentration of 10 mM.

- [4] For long-term storage, solid **YCH2823** powder should be kept at -20°C for up to 12 months.
- [4] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months.[4]

Q4: Does the p53 status of a cell line affect its sensitivity to YCH2823?

Yes, the p53 status is a critical determinant of cellular sensitivity to **YCH2823**. The inhibitor's primary mechanism relies on the stabilization of p53 and its downstream target, p21.[1][2] In studies, the knockdown of p53 or p21 in CHP-212 cells resulted in a dramatic decrease in sensitivity to **YCH2823**, with the IC50 value increasing by up to 690-fold.[1] Therefore, cell lines with wild-type p53 are generally more sensitive, although some p53-mutant lines have also shown sensitivity.[1][2]

Q5: Are there any known synergistic drug combinations with YCH2823?

YCH2823 has been shown to have a synergistic effect when used in combination with mTOR inhibitors, particularly in MYCN-amplified cell lines.[1][2][4][5] This suggests potential for novel combination therapy strategies in cancer research.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for **YCH2823** based on biochemical and cellular assays.

Parameter	Value	Cell Line / Condition
Biochemical IC50	49.6 nM	Enzymatic Assay
Dissociation Constant (Kd)	117 nM	Isothermal Titration
Cellular IC50	8.43 nM	CHP-212
40.64 nM	NCI-H526	
102.4 nM	MM.1S	_
Solubility	10 mM	In DMSO

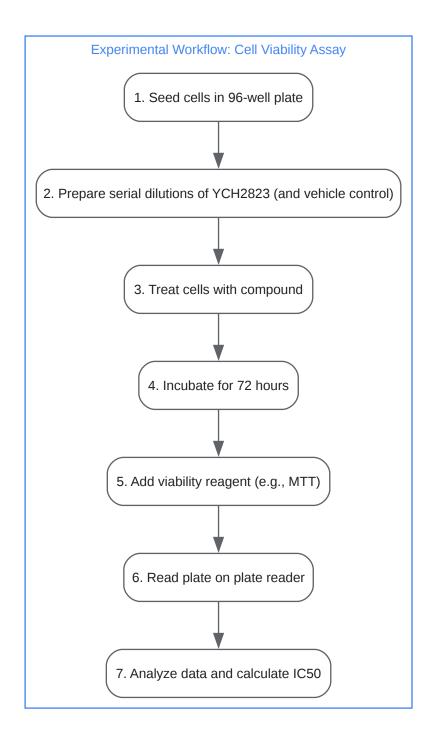


Experimental Protocols Protocol 1: General Workflow for Cell Viability Assay

This protocol outlines the steps for determining the IC50 of **YCH2823** in a cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).

- Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Preparation:
 - Prepare a 10 mM stock solution of YCH2823 in DMSO.
 - Perform a serial dilution of the stock solution in cell culture medium to achieve final concentrations ranging from 1 nM to 10 μM.
 - Important: Prepare a vehicle control containing the same final concentration of DMSO as the highest YCH2823 concentration.
- Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of YCH2823 or the vehicle control.
- Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).
- Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
- Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.
- Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.





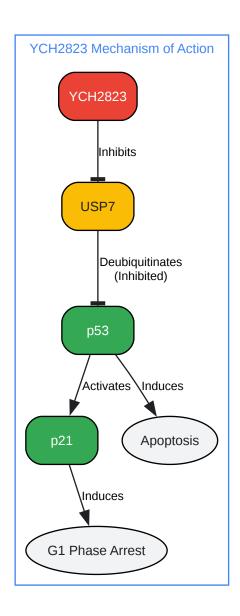
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Caption: General workflow for determining the IC50 of YCH2823.

Signaling Pathway



YCH2823 inhibits USP7, preventing the deubiquitination and subsequent degradation of p53. This leads to the accumulation of p53, which then transcriptionally activates p21. The increase in p21 levels results in cell cycle arrest at the G1 phase and triggers apoptosis.



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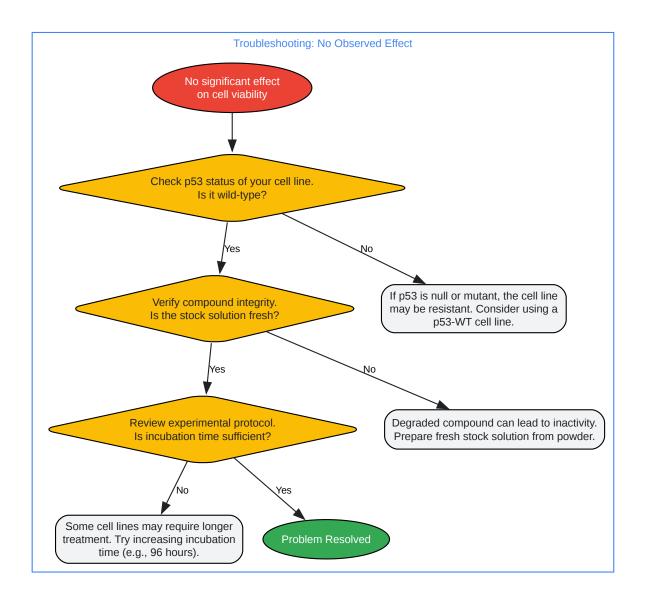
Caption: Simplified signaling pathway of YCH2823.

Troubleshooting Guide

Problem 1: No significant effect on cell viability, even at high concentrations.



This is a common issue that can arise from several factors. The following decision tree can help you troubleshoot the problem.



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Caption: Decision tree for troubleshooting lack of YCH2823 activity.

Problem 2: High variability between replicate wells.



- · Possible Cause: Inconsistent cell seeding.
 - Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling.
- Possible Cause: Edge effects in the 96-well plate.
 - Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity.
- Possible Cause: Inaccurate pipetting of the compound.
 - Solution: Use calibrated pipettes and ensure proper mixing of the compound in the medium before adding it to the cells.

Problem 3: Vehicle control (DMSO) is showing toxicity.

- Possible Cause: DMSO concentration is too high.
 - Solution: Most cell lines can tolerate up to 0.5% DMSO, but some are more sensitive. Aim to keep the final DMSO concentration below 0.1% if possible. Run a DMSO toxicity curve to determine the tolerance of your specific cell line.

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